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molecular formula C10H12F3N3 B8774289 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine

1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine

Cat. No. B8774289
M. Wt: 231.22 g/mol
InChI Key: NRDVZOMLLMJECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605163B2

Procedure details

The compound can be prepared from 4-Nitro-2-trifluoromethyl-pyridine 1-oxide [147149-97-1] in analogy to the procedure used for the preparation of 4-Bromo-2-methyl-6-trifluoromethyl-pyridine [615579-78-1] (WO03087056). MS (m/e): 227 (M+H+, 100%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1)([O-])=O.BrC1[CH:21]=[C:20](C(F)(F)F)[N:19]=[C:18](C)[CH:17]=1>>[F:12][C:11]([F:14])([F:13])[C:6]1[CH:5]=[C:4]([N:1]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC(=C1)C(F)(F)F)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C1=NC=CC(=C1)N1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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